molecular formula C18H25N3O4S B12597221 1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one CAS No. 647025-10-3

1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one

Cat. No.: B12597221
CAS No.: 647025-10-3
M. Wt: 379.5 g/mol
InChI Key: WFQFIPUQIRGCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one features a piperidine core substituted with a sulfonyl group and a but-2-yn-1-yloxy moiety. The pentan-2-one chain terminates in a pyrimidin-2-yl group, combining hydrophobic (alkynyl ether) and polar (sulfonyl, pyrimidine) functionalities.

Properties

CAS No.

647025-10-3

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

1-(4-but-2-ynoxypiperidin-1-yl)sulfonyl-5-pyrimidin-2-ylpentan-2-one

InChI

InChI=1S/C18H25N3O4S/c1-2-3-14-25-17-8-12-21(13-9-17)26(23,24)15-16(22)6-4-7-18-19-10-5-11-20-18/h5,10-11,17H,4,6-9,12-15H2,1H3

InChI Key

WFQFIPUQIRGCLO-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1CCN(CC1)S(=O)(=O)CC(=O)CCCC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the But-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with but-2-yn-1-yl halide under basic conditions.

    Attachment of the Pyrimidine Moiety: The final step involves the coupling of the sulfonylated piperidine with a pyrimidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, thereby altering cellular processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with three classes of molecules from the evidence:

Compound Core Structure Key Functional Groups Reported Applications
Target: 1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one Piperidine-sulfonyl, pyrimidine But-2-yn-1-yloxy, sulfonyl, pyrimidinyl, ketone Hypothetical: Drug discovery or agrochemicals (inferred)
: Chromeno[4,3-d]pyrimidine derivative Fused chromeno-pyrimidine Piperidine-phenyl, thiourea, coumarin Drug-like properties (oral bioavailability)
: Heterocyclic amide pesticide Triazole-pyrimidine Methylsulfonyl, cyclopropylmethyl, 1H-1,2,4-triazole Pesticidal activity
: Pyrrolo-pyrimidinone derivative Pyrrolo[2,3-d]pyrimidin-4-one Piperidine, hydroxylphenyl, pentadienone Unspecified (structural focus)

Key Observations :

  • Piperidine and sulfonyl groups are common in and , though the target compound’s butynyloxy substituent distinguishes it from these analogs.
  • Pyrimidine is a recurring motif across all compounds, but its positioning (e.g., fused vs. terminal) dictates biological interactions. For instance, ’s pyrimidinyl-triazole derivatives exhibit pesticidal activity, while ’s fused pyrimidines show drug-like bioavailability .
Physicochemical and Bioactivity Comparisons
Property Target Compound Chromeno-pyrimidine Heterocyclic Amide Pesticide Pyrrolo-pyrimidinone
Molecular Weight ~450–500 (estimated) 398.4 ~350–400 273.3
Hydrogen Bond Acceptors 7 (sulfonyl, pyrimidine, ketone) 5 8 (triazole, pyrimidine, sulfonyl) 4
LogP (Predicted) ~2.5–3.5 3.1 (calculated) 2.8 (reported) 1.2
Bioactivity Not reported Oral bioavailability Pesticidal Unreported

Analysis :

  • Its sulfonyl group aligns with ’s methylsulfonyl pesticides, implying possible utility in agrochemical design, though the butynyloxy group may confer unique steric or electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.